

Tetrahydrofuran-2-carbaldehyde: A Technical Guide to Commercial Availability, Synthesis, and Applications

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Compound of Interest

Compound Name: *tetrahydrofuran-2-carbaldehyde*

Cat. No.: *B1329454*

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Introduction

Tetrahydrofuran-2-carbaldehyde, a heterocyclic aldehyde, is a versatile building block in organic synthesis, particularly valued in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals. Its chiral variants, (R)- and (S)-**tetrahydrofuran-2-carbaldehyde**, offer crucial stereochemical control in asymmetric synthesis, making them highly sought-after intermediates. This technical guide provides an in-depth overview of the commercial availability of **tetrahydrofuran-2-carbaldehyde**, detailed experimental protocols for its synthesis, and its application in common synthetic transformations.

Commercial Availability and Suppliers

Tetrahydrofuran-2-carbaldehyde is commercially available in both its racemic and enantiomerically pure forms from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with availability ranging from milligrams to kilograms. Pricing is dependent on the quantity, purity, and chirality of the product.

Below is a summary of representative suppliers and their offerings. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Product Name(s)	CAS Number	Purity	Available Quantities
Sigma-Aldrich	Tetrahydro-2-furancarboxaldehyde	7681-84-7 (racemic)	Not specified	Inquire
AA Blocks	Tetrahydrofuran-2-carbaldehyde	7681-84-7 (racemic)	90% ^[1]	100mg, 250mg, 1g, 5g ^[1]
Apollo Scientific	Tetrahydrofuran-2-carbaldehyde	7681-84-7 (racemic)	95% ^[2]	Inquire
BenchChem	(2R)-tetrahydrofuran-2-carbaldehyde	22170-11-2	Not specified	Inquire
BLD Pharm	(R)-Tetrahydrofuran-2-carbaldehyde	22170-11-2	Not specified	Inquire
Parchem	(2S)-tetrahydrofuran-2-carbaldehyde	57155-06-3	Not specified	Bulk quantities
Chemical-Suppliers.com	Tetrahydrofuran-2-carbaldehyde	7681-84-7 (racemic)	Varies	Varies

Physicochemical Properties

Property	Value
Molecular Formula	C ₅ H ₈ O ₂ ^{[3][4]}
Molecular Weight	100.12 g/mol ^[5]
Appearance	Liquid ^[5]
CAS Number	7681-84-7 (racemic) ^{[3][4]} , 22170-11-2 ((R)-enantiomer) ^[6] , 57155-06-3 ((S)-enantiomer)

Synthesis of Tetrahydrofuran-2-carbaldehyde

A common and effective method for the preparation of **tetrahydrofuran-2-carbaldehyde** is the oxidation of the corresponding primary alcohol, tetrahydrofuran-2-methanol (also known as tetrahydrofurfuryl alcohol). Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are well-suited for this transformation, as they can selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[\[6\]](#)

Experimental Protocol: Oxidation of Tetrahydrofuran-2-methanol

Materials:

- Tetrahydrofuran-2-methanol
- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydrofuran-2-methanol (1.0 equivalent) in anhydrous dichloromethane.
- Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. Alternatively, Dess-Martin periodinane (1.5 equivalents) can be used.

- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts (if using PCC) or other solid byproducts.
- Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Final Product: The crude product can be further purified by flash column chromatography on silica gel to yield pure **tetrahydrofuran-2-carbaldehyde**.



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Synthesis of **Tetrahydrofuran-2-carbaldehyde**

Applications in Organic Synthesis

Tetrahydrofuran-2-carbaldehyde is a valuable intermediate in the synthesis of more complex molecules. Its aldehyde functionality allows for a wide range of transformations, including nucleophilic additions, reductions, and olefination reactions. The chiral nature of its enantiomers is particularly useful for introducing stereocenters with high selectivity.

A prominent application of **tetrahydrofuran-2-carbaldehyde** is in the Wittig reaction to form alkenes. The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes with good control over the geometry of the resulting double bond.^{[7][8]}

Experimental Protocol: Wittig Reaction with **Tetrahydrofuran-2-carbaldehyde**

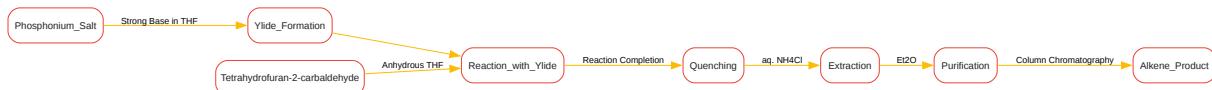
Materials:

- **Tetrahydrofuran-2-carbaldehyde**

- A suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide)
- A strong base (e.g., n-butyllithium)
- Anhydrous tetrahydrofuran (THF)
- Standard laboratory glassware for air-sensitive reactions
- Magnetic stirrer

Procedure:

- Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C and add the strong base (1.0 equivalent) dropwise. Stir the resulting mixture at 0°C for 30 minutes to an hour to form the ylide.
- Aldehyde Addition: Dissolve **tetrahydrofuran-2-carbaldehyde** (1.0 equivalent) in anhydrous THF in a separate flask. Add the aldehyde solution dropwise to the ylide solution at 0°C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.
- Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Final Product: The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.



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Wittig Reaction Experimental Workflow

Safety Information

Tetrahydrofuran-2-carbaldehyde is a chemical that should be handled with appropriate safety precautions. Based on available safety data sheets, it is classified as harmful if swallowed and causes serious eye irritation.^[5] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Tetrahydrofuran-2-carbaldehyde and its chiral derivatives are readily accessible and highly valuable reagents for organic synthesis. Their utility as building blocks for complex molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. This guide has provided a comprehensive overview of their commercial availability, a generalized protocol for their synthesis via oxidation of the corresponding alcohol, and a representative application in the Wittig reaction. Researchers employing this versatile aldehyde will benefit from its reactivity and the stereochemical control it offers in the synthesis of novel and intricate chemical entities.

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